molecular formula C12H20N2O2 B7501699 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one

1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one

Cat. No. B7501699
M. Wt: 224.30 g/mol
InChI Key: ISMKGUNDRPOIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AZD-5213 and is a selective M3 muscarinic acetylcholine receptor antagonist.

Mechanism of Action

The mechanism of action of 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one is through its selective inhibition of the M3 muscarinic acetylcholine receptor. This receptor is located in the smooth muscle of the airways and is responsible for regulating bronchoconstriction. By blocking this receptor, the compound can cause relaxation of the airway smooth muscle, leading to bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one are mainly related to its bronchodilatory effects. This compound has been shown to improve lung function in patients with COPD and asthma. It can also reduce inflammation in the airways, which is a common feature of these conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one in lab experiments are its selective inhibition of the M3 muscarinic acetylcholine receptor and its bronchodilatory effects. This compound can be used to study the role of this receptor in bronchoconstriction and airway smooth muscle contraction. However, the limitations of using this compound include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the use of 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one in scientific research. One potential direction is to study its effects on other diseases, such as cystic fibrosis and chronic bronchitis. Another direction is to investigate its potential use in combination with other drugs to improve its efficacy in treating respiratory diseases. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient methods of production.
In conclusion, 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one is a promising compound with potential applications in scientific research. Its selective inhibition of the M3 muscarinic acetylcholine receptor and bronchodilatory effects make it a valuable tool for studying the role of this receptor in respiratory diseases. Further research is needed to optimize the synthesis method and to explore its potential use in other diseases and in combination with other drugs.

Synthesis Methods

The synthesis of 1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one is a complex process that involves multiple steps. The first step involves the reaction of 2-(azepan-1-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-pyrrolidinone to obtain 1-[2-(azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one. The synthesis of this compound is challenging, and it requires expertise in organic chemistry.

Scientific Research Applications

1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one has several potential applications in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and asthma. It has been shown to have bronchodilatory effects and can improve lung function in patients with these conditions.

properties

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-6-5-9-14(11)10-12(16)13-7-3-1-2-4-8-13/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMKGUNDRPOIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one

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